An In-depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Key Building Block for Novel Therapeutics
An In-depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Key Building Block for Novel Therapeutics
Introduction
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. 4-(5-Nitroquinolin-6-YL)cyclohexanol has emerged as a significant scaffold in this domain, primarily recognized for its role as a precursor in the synthesis of sophisticated molecular entities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and critical safety considerations for 4-(5-Nitroquinolin-6-YL)cyclohexanol, tailored for researchers and professionals in drug development.
The unique architecture of this molecule, combining a nitro-substituted quinoline core with a cyclohexanol moiety, offers a versatile platform for chemical modification. The nitroquinoline group, a known pharmacophore in various therapeutic agents, provides a handle for diverse chemical transformations, while the cyclohexanol ring introduces a three-dimensional character that can be crucial for optimizing binding interactions with target proteins.
Physicochemical Properties
While extensive experimental data for 4-(5-Nitroquinolin-6-YL)cyclohexanol is not widely published, its fundamental properties can be established from available commercial sources and inferred from the characteristics of its constituent chemical motifs: the 5-nitroquinoline and cyclohexanol rings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| CAS Number | 1150163-86-2 | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | ≥ 97% | [1] |
| Melting Point | Not available (predicted to be elevated due to the rigid aromatic core) | - |
| Boiling Point | Not available (likely to decompose at high temperatures) | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water | Inferred from 5-nitroquinoline and cyclohexanol properties[2][3] |
The presence of the nitro group and the quinoline nitrogen suggests the molecule will exhibit moderate polarity. The cyclohexanol hydroxyl group provides a site for hydrogen bonding, which may influence its solubility and crystal packing.
Proposed Synthesis Pathway
The proposed synthesis would involve the coupling of a boronic acid or ester derivative of cyclohexanol with a halogenated 5-nitroquinoline.
Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 4-(5-Nitroquinolin-6-YL)cyclohexanol.
Experimental Protocol: A Hypothetical Step-by-Step Methodology
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-5-nitroquinoline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(5-Nitroquinolin-6-YL)cyclohexanol.
Potential Biological Applications and Mechanism of Action
The primary utility of 4-(5-Nitroquinolin-6-YL)cyclohexanol lies in its role as a versatile building block for more complex bioactive molecules. Its designation as a "Protein Degrader Building Block" strongly suggests its application in the synthesis of PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.
In this context, the 4-(5-Nitroquinolin-6-YL)cyclohexanol scaffold can be elaborated to function as either the target-binding ligand or as a component of the linker. The nitro group can be reduced to an amine, providing a key functional group for further chemical modifications, such as amide bond formation to attach a linker or an E3 ligase ligand.
Figure 2: General mechanism of action of a PROTAC.
The quinoline scaffold itself is present in numerous approved drugs and is known to interact with a variety of biological targets.[4] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects.[4][5] The nitroaromatic group, while often associated with toxicity, is also a key feature in several antibacterial drugs, where it can undergo bioreduction to generate reactive species that are toxic to pathogens.[6]
Safety and Handling
Given the presence of the nitroquinoline moiety, 4-(5-Nitroquinolin-6-YL)cyclohexanol should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is unavailable, the known hazards of related compounds provide a basis for a cautious approach.
Potential Hazards:
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Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] 5-Nitroquinoline is suspected of causing cancer.[2][7]
-
Irritation: Cyclohexanol is a known irritant to the skin, eyes, and mucous membranes.[3]
-
Reactivity: Aromatic nitro compounds can be explosive under certain conditions, particularly when heated rapidly or in the presence of strong bases or reducing agents.[8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-(5-Nitroquinolin-6-YL)cyclohexanol is a valuable and versatile building block for the synthesis of complex molecules with therapeutic potential. Its utility in the construction of protein degraders highlights its importance in contemporary drug discovery. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, a strong foundation of knowledge from related compounds allows for its effective and safe use in a research setting. As the field of targeted protein degradation continues to expand, the demand for such well-designed chemical scaffolds is likely to increase, paving the way for the development of novel and effective treatments for a range of diseases.
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